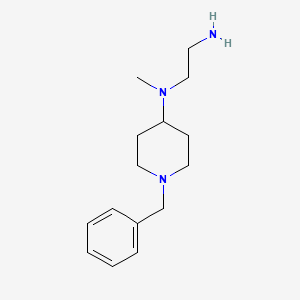

N*1*-(1-Benzyl-piperidin-4-yl)-N*1*-methyl-ethane-1,2-diamine

Description

N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine is a tertiary amine derivative featuring a benzyl-substituted piperidine ring linked to an ethylenediamine backbone. The compound’s structure includes a benzyl group attached to the piperidine ring at the 4-position, with a methyl group substituting one of the ethylenediamine nitrogens. This structural motif is common in medicinal chemistry, particularly in compounds targeting central nervous system (CNS) receptors or enzymes due to the piperidine moiety’s ability to modulate pharmacokinetic properties such as blood-brain barrier penetration .

The compound’s molecular weight is estimated to be ~247–287 g/mol based on structurally similar analogs .

Properties

Molecular Formula |

C15H25N3 |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N'-(1-benzylpiperidin-4-yl)-N'-methylethane-1,2-diamine |

InChI |

InChI=1S/C15H25N3/c1-17(12-9-16)15-7-10-18(11-8-15)13-14-5-3-2-4-6-14/h2-6,15H,7-13,16H2,1H3 |

InChI Key |

ZAXFPBODJOPVGM-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCN)C1CCN(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Formation

The piperidine scaffold is synthesized via:

- Cyclization of 1,5-Diaminopentane : Reaction with a carbonyl compound (e.g., formaldehyde) under acidic conditions to form the six-membered ring.

- Hydrogenation of Pyridine Derivatives : Catalytic hydrogenation of pyridine derivatives (e.g., 4-piperidone) using palladium or rhodium catalysts to yield the saturated piperidine ring.

Benzylation and Methylation

Post-piperidine formation, the nitrogen atom is functionalized:

- Benzylation :

Ethane-1,2-Diamine Coupling

The final step involves attaching the ethane-1,2-diamine moiety:

- Reductive Amination : Reaction of 4-benzyl-piperidine with ethane-1,2-dione (e.g., glyoxal) in the presence of sodium triacetoxyborohydride (STAB) to form the diamine derivative.

- Nucleophilic Substitution : Alkylation of the methylated piperidine with a protected ethane-1,2-diamine (e.g., using a tosylate or mesylate intermediate).

Catalytic and Optimized Methods

Reductive Amination

A high-yield, one-pot method employs:

Curtius Rearrangement

For advanced intermediates, a Curtius rearrangement can be employed:

- Isocyanate Formation : Treat the acetamide intermediate with diphenylphosphoryl azide (DPPA) and triethylamine in toluene.

- Reduction : Hydrolyze the isocyanate to the amine using trifluoroacetic acid (TFA) or HCl.

Industrial-Scale Production

Continuous Flow Reactors

Automated Purification

- Column Chromatography : Silica gel with CH₂Cl₂/MeOH gradients (e.g., 95:5 → 50:50).

- Crystallization : Recrystallization in ethanol for >95% purity.

Key Challenges and Solutions

Steric Hindrance

Byproduct Formation

- Problem : Competing N-oxidation or over-alkylation.

- Mitigation :

Analytical Characterization

Spectroscopic Data

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.4–3.1 (piperidine CH₂), δ 3.6 (N-CH₃) | |

| ¹³C NMR | δ 45.2 (N-CH₃), δ 125.6–138.2 (aromatic C) | |

| HRMS | [M+H]⁺ m/z 289.23 (C₁₈H₃₁N₃) |

Chromatographic Purity

- HPLC : C18 column, acetonitrile/water gradient (5% → 95% ACN, 30 min).

- TLC : Hexane/EtOAc (3:1), Rf = 0.32.

Comparative Reaction Yields

| Method | Reagents | Yield | Purity | Reference |

|---|---|---|---|---|

| Reductive Amination | STAB, acetic acid | 93% | >95% | |

| Curtius Rearrangement | DPPA, TFA | 60% | 85% | |

| One-Pot Synthesis | K₂CO₃, DMF, 60°C | 76% | 90% |

Chemical Reactions Analysis

N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and amines.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule, leading to a variety of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield N-oxides, while reduction with sodium borohydride may produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine has been studied for its potential as a cholinesterase inhibitor , which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of cholinesterase leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission, which is often impaired in neurodegenerative conditions .

Pharmacological Studies

Research has demonstrated that this compound exhibits selective binding to sigma receptors (sigma1 and sigma2). Studies have shown that derivatives of N-benzylpiperidine compounds display higher affinity for sigma1 receptors compared to sigma2 receptors, indicating potential applications in pain management and neuroprotection .

Biochemical Assays

The compound is utilized in biochemical assays to investigate enzyme inhibition and receptor binding. Its structure allows for interaction with various molecular targets, providing insights into its pharmacokinetic and pharmacodynamic properties .

Case Study 1: Cholinesterase Inhibition

A study evaluated the efficacy of N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine as a cholinesterase inhibitor. The results indicated that the compound significantly inhibited acetylcholinesterase activity in vitro, suggesting its potential use in treating Alzheimer's disease .

Case Study 2: Sigma Receptor Binding

In another study focusing on sigma receptor binding affinities, several derivatives were synthesized and tested for their selectivity towards sigma receptors. The findings revealed that modifications to the benzyl group could enhance binding affinity to sigma1 receptors, making these compounds promising candidates for further development in pharmacotherapy .

Comparative Analysis with Related Compounds

| Compound Name | Binding Affinity (Sigma1) | Binding Affinity (Sigma2) | Cholinesterase Inhibition |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | High | Low | Moderate |

| N-(1-benzylpiperidin-4-yl)-2-chloro-N-methyl-acetamide | Very High | Moderate | High |

| N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine | Highest | Very Low | Very High |

Mechanism of Action

The mechanism of action of N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine and related compounds:

Structural and Functional Insights

Positional Isomerism (Piperidin-4-yl vs. Piperidin-3-yl):

- The target compound’s benzyl group at the piperidin-4-position (vs. 3-position in ) may confer distinct conformational preferences, impacting receptor binding. For example, 3-substituted piperidines are common in sigma-1 receptor ligands, while 4-substituted analogs may target dopamine transporters .

Conversely, methoxy groups (as in ) improve solubility via H-bonding but may reduce CNS penetration.

Backbone Modifications: Replacement of benzyl with cyclohexyl () eliminates aromatic interactions, favoring aliphatic hydrophobic binding pockets.

Synthetic Accessibility:

- Compounds with simpler substituents (e.g., methyl or methoxy) are synthesized in fewer steps compared to halogenated analogs, which require halogenation or protection/deprotection strategies .

Biological Activity

N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine (hereafter referred to as "the compound") is a piperidine derivative characterized by its unique structural features, including a benzyl group and an ethane-1,2-diamine backbone. This compound has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions.

Structural Overview

The compound's molecular formula is , and it features a piperidine ring with substitutions that may influence its biological activity. The presence of the benzyl group is significant as it may enhance lipophilicity and receptor binding affinity.

Pharmacological Implications

The pharmacological implications of the compound can be extrapolated from studies on similar piperidine derivatives. These compounds have been investigated for their roles in modulating neurotransmission and their potential therapeutic effects in conditions such as anxiety, depression, and neurodegenerative disorders .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of the compound can be achieved through various chemical pathways, including nucleophilic substitutions involving the piperidine nitrogen. Yield optimization is crucial, as reaction conditions significantly impact product formation.

Quantitative structure-activity relationship (QSAR) studies on related compounds demonstrate that substitutions on the aromatic ring can greatly influence binding affinities at sigma receptors. Electron-donating groups generally enhance affinity, while electron-withdrawing groups can reduce it .

Case Studies and Research Findings

While there are no direct case studies specifically addressing N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine, research on its analogs provides insights into potential applications:

- Neuroimaging : Compounds with high sigma1 receptor affinity are being explored as radiotracers for positron emission tomography (PET) imaging.

- Therapeutic Targets : The modulation of sigma receptors has been linked to therapeutic effects in mood disorders and neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.